N'-tert-butyl-N'-phenylbenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-tert-butyl-N'-phenylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)19(15-12-8-5-9-13-15)18-16(20)14-10-6-4-7-11-14/h4-13H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLYXPWEJIVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Chemical Preparations
Convergent and Divergent Synthesis Strategies for the Benzohydrazide (B10538) Core
The assembly of the core benzohydrazide structure can be approached from two main strategic standpoints:
Convergent Synthesis: In a convergent approach, the key fragments of the molecule are synthesized independently and then combined in the final stages. nih.gov For N'-tert-butyl-N'-phenylbenzohydrazide, this could involve the synthesis of a benzoyl fragment, a tert-butylhydrazine (B1221602) moiety, and a phenylating agent, which are then coupled. This strategy is often favored for its efficiency and for minimizing the propagation of errors through a long linear sequence.
Divergent Synthesis: A divergent strategy begins with a common core structure that is then elaborated in different directions to create a library of related compounds. rsc.org In the context of the target molecule, one could start with benzohydrazide and then sequentially introduce the tert-butyl and phenyl groups. This approach allows for the systematic variation of substituents to explore structure-activity relationships, though it may be less efficient for the synthesis of a single target.
| Strategy | Description | Advantages |
| Convergent | Independent synthesis of key fragments followed by late-stage coupling. | High overall yield, efficiency for complex targets. |
| Divergent | Stepwise modification of a central core structure. | Allows for the creation of a library of analogues from a common intermediate. |
Esterification and Hydrazinolysis Routes
A classic and widely employed method for the synthesis of the benzohydrazide core involves a two-step process starting from a benzoic acid derivative. nih.govgoogle.com
Esterification: The synthesis typically commences with the esterification of benzoic acid or a substituted benzoic acid. This is commonly achieved by reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like sulfuric acid. nih.govgoogle.com The resulting benzoate (B1203000) ester is generally a stable and easily purified intermediate.
Hydrazinolysis: The purified ester is then subjected to hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. nih.gov This leads to the displacement of the alkoxy group and the formation of the benzohydrazide. This method is robust and provides good yields of the desired product. chemneo.com
Alternative Acylation Pathways
Beyond the traditional esterification-hydrazinolysis route, other acylation methods can be employed to form the benzohydrazide scaffold. One such method involves the use of activated amides. For instance, N-acyl-substituted tertiary amides can react with hydrazine to yield the corresponding acyl hydrazide. nih.gov This approach can be advantageous under certain conditions, particularly when the starting carboxylic acid is sensitive to the conditions of esterification. Another alternative is the direct reaction of an acyl halide, such as benzoyl chloride, with hydrazine. This reaction is typically rapid but may require careful control of stoichiometry and reaction conditions to avoid the formation of di-acylated byproducts.
Selective Introduction of the N'-tert-butyl Group
The introduction of the bulky tert-butyl group onto one of the nitrogen atoms of the hydrazide presents a significant regioselectivity challenge.
tert-Butylation via Alkylation or Reductive Amination
Alkylation: Direct alkylation of a pre-formed benzohydrazide with a tert-butyl halide is a potential route. However, this approach is often complicated by a lack of regioselectivity, leading to a mixture of N- and N'-alkylated products, as well as potential over-alkylation. The steric bulk of the tert-butyl group can influence the regioselectivity to some extent, but mixtures are common. A more controlled approach involves the benzoylation of acetone (B3395972) N-tert-butyl-hydrazone, followed by selective hydrolysis to yield N-tert-butyl-N-benzoylhydrazine. researchgate.net This method cleverly utilizes a protecting group strategy to ensure the tert-butyl group is placed on the desired nitrogen.
Reductive Amination: Reductive amination offers an alternative for the introduction of alkyl groups. nih.gov In a hypothetical scenario, a benzoyl-protected hydrazine could be reacted with a ketone (acetone) to form a hydrazone, which is then reduced to introduce the tert-butyl group. However, the direct application to form a tert-butyl group in this context is less commonly reported than for other alkyl groups.
Stereochemical Considerations in tert-Butyl Group Introduction
The primary stereochemical consideration in the introduction of the tert-butyl group is its significant steric hindrance. This bulk can influence the conformation of the final molecule and may direct the regioselectivity of subsequent reactions. The tert-butyl group's size can effectively block one face of the molecule, thereby influencing the approach of incoming reagents in later synthetic steps. This steric shielding is a key factor to consider when planning the regioselective functionalization with the phenyl moiety.
Regioselective Functionalization with the N'-phenyl Moiety
The final step in the synthesis is the introduction of the phenyl group onto the remaining nitrogen atom. The success of this step is highly dependent on the regioselectivity of the reaction.
A plausible and effective strategy for the regioselective N-phenylation is the palladium-catalyzed N-arylation of a pre-formed N'-tert-butylbenzohydrazide intermediate. This type of cross-coupling reaction, often employing a palladium catalyst and a suitable ligand, has been shown to be effective for the N-arylation of hydrazides. The steric bulk of the existing tert-butyl group would likely play a crucial role in directing the phenyl group to the less hindered nitrogen atom, thus ensuring the desired regioselectivity. The choice of catalyst, ligand, base, and solvent are all critical parameters that would need to be optimized to achieve a high yield of the target this compound.
| Step | Reagents and Conditions | Key Considerations |
| Benzohydrazide Formation | Benzoic acid, Methanol, H₂SO₄; then Hydrazine Hydrate | Robust and high-yielding traditional method. |
| N'-tert-butylation | Acetone N-tert-butyl-hydrazone, Benzoyl chloride; then Hydrolysis | Controlled introduction of the tert-butyl group. |
| N'-phenylation | N'-tert-butylbenzohydrazide, Phenyl halide, Pd catalyst, Ligand, Base | Regioselectivity influenced by the steric hindrance of the tert-butyl group. |
Optimized Reaction Conditions and Process Efficiency
Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of reaction parameters. The choice of catalyst, solvent, and temperature plays a pivotal role in directing the reaction pathway and minimizing side products.
The efficiency of cross-coupling reactions for aryl group incorporation is highly dependent on the catalytic system employed. Both copper and palladium-based catalysts are prominent in C-N bond formation.
Copper-Catalyzed Systems: Copper(I) catalysts, often in conjunction with specific ligands like N,N'-dioxides, have proven versatile and efficient for the cross-coupling of aryl halides with amines. researchgate.net These systems are often favored due to the lower cost of copper compared to palladium.
Palladium-Catalyzed Systems: Palladium complexes, such as those involving Pd(II)Cl2, are powerful catalysts for a range of cross-coupling reactions, including the Liebeskind–Srogl reaction. nih.gov The choice of ligand is crucial in palladium catalysis to stabilize the metal center and facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
The selection of the appropriate catalyst is dictated by the specific substrates and the desired reaction conditions.
Interactive Table: Catalytic Systems for N-Aryl Bond Formation
| Catalyst Metal | Catalyst Example | Reaction Type | Typical Substrates | Reference |
|---|---|---|---|---|
| Copper | Copper(I) with N,N'-dioxide ligand | Ullmann-type Coupling | Aryl Halides, Amines, Phenols | researchgate.net |
| Palladium | Pd(II)Cl2 | Liebeskind–Srogl Coupling | Thioesters, Boronic Acids | nih.gov |
| Palladium | Buchwald-Hartwig Precatalysts | Buchwald-Hartwig Amination | Aryl Halides/Triflates, Hydrazides | General Knowledge |
The reaction medium (solvent) can significantly influence the rate and outcome of the synthesis. Solvent polarity, coordinating ability, and boiling point are critical factors. For instance, in enzymatic kinetic resolutions of related precursors, the choice of solvent is crucial for achieving high enantioselectivity. mdpi.com Similarly, in transition metal-catalyzed reactions, polar aprotic solvents like THF or dioxane are often employed to dissolve the reactants and facilitate the catalytic cycle.
Reaction kinetics are governed by factors including temperature, reactant concentrations, and catalyst loading. Studies on related chemical transformations have shown that increasing the temperature can reduce reaction times significantly. mdpi.com However, this must be balanced against the potential for increased side-product formation or catalyst degradation. Optimizing process efficiency involves a systematic study of these variables to find a balance that maximizes yield and minimizes reaction time and cost.
Interactive Table: Impact of Reaction Conditions on Synthesis
| Parameter | Condition Change | Potential Effect on Reaction Rate | Potential Effect on Yield/Selectivity |
|---|---|---|---|
| Temperature | Increase | Increases | May decrease selectivity or cause degradation |
| Temperature | Decrease | Decreases | May increase selectivity |
| Solvent | Change from non-polar to polar aprotic | Generally increases for polar transition states | Can significantly alter selectivity |
| Catalyst | Increase loading | Increases | May lead to more side products; increases cost |
| Catalyst | Change ligand | Variable | Can dramatically improve selectivity and yield |
Derivatization Strategies for this compound Analogues
Creating analogues of the parent compound is essential for structure-activity relationship (SAR) studies in various fields of chemistry. Derivatization can be targeted at several positions on the this compound molecule.
One of the most straightforward and effective derivatization strategies involves modifying the benzoyl group. This is typically achieved by starting the synthesis with a substituted benzoic acid or benzoyl chloride. This approach allows for the introduction of a wide array of functional groups onto the phenyl ring of the benzoyl moiety, enabling a systematic exploration of electronic and steric effects.
For example, research into analogues of related benzohydrazides has involved the synthesis of derivatives with substituents like a 4-(trifluoromethyl) group on the benzoyl ring. nih.gov This strategy involves reacting the corresponding substituted benzoylhydrazine with other reagents to build the final molecule. By starting with various substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride, etc.) and reacting them with N-tert-butyl-N-phenylhydrazine, a diverse library of analogues can be generated.
Interactive Table: Examples of Benzoyl Substrate Modifications
| Starting Benzoyl Substrate | Substituent Type | Resulting Analogue Name |
|---|---|---|
| 4-Chlorobenzoyl chloride | Halogen, Electron-Withdrawing | N'-(4-chlorobenzoyl)-N-tert-butyl-N-phenylhydrazine |
| 4-Nitrobenzoyl chloride | Electron-Withdrawing | N'-(4-nitrobenzoyl)-N-tert-butyl-N-phenylhydrazine |
| 4-Methoxybenzoyl chloride | Electron-Donating | N'-(4-methoxybenzoyl)-N-tert-butyl-N-phenylhydrazine |
| 4-(Trifluoromethyl)benzoyl chloride | Electron-Withdrawing | N'-(4-(trifluoromethyl)benzoyl)-N-tert-butyl-N-phenylhydrazine |
| 3,4-Dichlorobenzoyl chloride | Halogen, Electron-Withdrawing | N'-(3,4-dichlorobenzoyl)-N-tert-butyl-N-phenylhydrazine |
This modular approach to synthesis is highly valuable for generating chemical diversity from a common intermediate.
Functionalization of the Hydrazide Linkage
The hydrazide moiety within this compound presents a versatile platform for synthetic modifications. The presence of two nitrogen atoms, each with distinct steric and electronic environments, allows for a range of functionalization reactions. These transformations can be strategically employed to introduce new substituents, thereby modulating the compound's chemical properties and potential applications. The primary routes for functionalizing the hydrazide linkage involve reactions at the nitrogen atoms, including acylation, alkylation, and condensation with carbonyl compounds.
One of the most common transformations of benzohydrazides is their reaction with aldehydes and ketones to form hydrazones. derpharmachemica.com In the case of this compound, the less sterically hindered nitrogen atom is expected to be the primary site of nucleophilic attack. Condensation with various aromatic aldehydes can lead to the formation of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives. nih.gov This reaction is typically catalyzed by a small amount of acid and proceeds by the initial formation of a hemiaminal intermediate, followed by dehydration to yield the stable hydrazone. The general scheme for this reaction is depicted below:
Scheme 1: General Reaction for the Formation of N'-Benzylidenebenzohydrazide Derivatives
Elucidation of Chemical Reactivity and Mechanistic Pathways
Reaction Mechanisms Involving the Hydrazide Functional Group
The hydrazide functional group (-CO-NH-N'-) is the primary site of chemical reactivity in N'-tert-butyl-N'-phenylbenzohydrazide. Its reactivity is characterized by the presence of lone pairs of electrons on the nitrogen atoms and the electrophilic nature of the carbonyl carbon, making it susceptible to a variety of reactions.
The carbonyl group within the benzohydrazide (B10538) structure imparts electrophilicity to the carbon atom, making it a target for nucleophiles. Nucleophilic acyl substitution is a key reaction pathway for hydrazides. In the case of this compound, the reaction would typically proceed via a tetrahedral intermediate. However, the bulky substituents on the N' nitrogen atom can significantly influence the accessibility of the carbonyl carbon to incoming nucleophiles.
Hydrazides can undergo hydrolysis, alcoholysis, or aminolysis under appropriate conditions, leading to the cleavage of the C-N bond. For instance, acid- or base-catalyzed hydrolysis would yield benzoic acid and N-tert-butyl-N-phenylhydrazine. The mechanism in acidic conditions involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. In basic conditions, the mechanism involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.
Hydrazides can exhibit tautomerism, primarily keto-enol and amide-imidol tautomerism. For this compound, the amide-imidol tautomerism is of particular interest. This process involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in the formation of an imidic acid tautomer.
The equilibrium between the amide and imidol forms is typically heavily skewed towards the amide form due to the greater stability of the C=O double bond compared to the C=N double bond. However, the presence of the N'-phenyl group could potentially influence this equilibrium through resonance effects.
Isomerization in this compound can also occur around the N-N bond, leading to different conformational isomers. The bulky tert-butyl and phenyl groups will create a significant barrier to rotation around this bond, potentially allowing for the isolation of distinct rotamers under specific conditions.
Influence of the tert-Butyl Group on Reaction Dynamics
The tert-butyl group, with its large steric footprint and electron-donating inductive effect, plays a crucial role in modulating the reactivity of this compound.
The most significant impact of the tert-butyl group is steric hindrance. researchgate.net Its sheer size can physically block the approach of reactants to the adjacent functional groups, particularly the N' nitrogen and the carbonyl carbon. researchgate.net This steric shield can slow down or even prevent reactions that would otherwise readily occur with less substituted hydrazides. For instance, in nucleophilic acyl substitution reactions, the rate of attack on the carbonyl carbon would be significantly diminished due to the steric bulk of the tert-butyl group impeding the trajectory of the incoming nucleophile.
Table 1: Comparison of Steric Parameters
| Group | van der Waals Radius (Å) | Cone Angle (°) |
| Hydrogen | 1.20 | - |
| Methyl | 2.00 | 118 |
| Ethyl | 2.00 | 124 |
| Isopropyl | 2.00 | 135 |
| tert-Butyl | 2.00 | 145 |
Note: Data is generalized and intended for comparative purposes.
Electronically, the tert-butyl group is an electron-donating group through induction (+I effect). This effect increases the electron density on the adjacent N' nitrogen atom. This enhanced electron density can influence the nucleophilicity of the N' nitrogen. However, this effect is often overshadowed by the overwhelming steric hindrance.
The electron-donating nature of the tert-butyl group can also have a modest stabilizing effect on any potential positive charge that might develop on the adjacent nitrogen atom during a reaction mechanism.
While less common for the hydrazide moiety itself, reactions involving the tert-butyl group, particularly under strongly acidic conditions, could potentially proceed via a tert-butyl carbocation intermediate. The tert-butyl carbocation is one of the most stable simple carbocations due to the combined effects of induction and hyperconjugation from the three methyl groups. quora.comquora.com
In hypothetical SN1 or E1 pathways where the C-N bond to the tert-butyl group cleaves, the exceptional stability of the resulting tert-butyl carbocation would be a major driving force. stackexchange.comwyzant.com This carbocation could then be trapped by a nucleophile (SN1) or lose a proton to form isobutylene (B52900) (E1).
Table 2: Relative Stability of Carbocations (Gas-Phase Hydride Affinity)
| Carbocation | Relative Stability (kcal/mol) |
| Methyl | 0 |
| Ethyl | -37 |
| Isopropyl | -61 |
| tert-Butyl | -77 |
| Benzyl | -71 |
Note: Data is approximate and illustrates relative trends in carbocation stability.
The stability of the tert-butyl carbocation is a key factor in many organic reactions and would undoubtedly influence the outcome of any reaction of this compound that proceeds through such an intermediate. stackexchange.comresearchgate.net
Reactivity of the Phenyl Substituent
The chemical reactivity of the N-phenyl substituent in this compound is predominantly governed by the principles of electrophilic aromatic substitution (EAS). The hydrazide moiety, specifically the nitrogen atom bonded directly to the phenyl ring, significantly influences the ring's susceptibility to electrophilic attack.
The nitrogen atom's lone pair of electrons can be delocalized into the phenyl ring's π-system. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, thereby activating it towards electrophilic attack compared to benzene. Consequently, the -NH-N(tert-butyl)C(=O)Ph group is classified as an activating, ortho, para-directing substituent.
However, the steric hindrance imposed by the bulky N'-tert-butyl-N-benzoyl group is a critical factor in determining the regiochemical outcome of these reactions. This significant steric bulk severely impedes the approach of electrophiles to the ortho positions. As a result, electrophilic substitution occurs almost exclusively at the para position. While the tert-butyl group itself is also known to be an ortho, para-director that sterically disfavors the ortho position, its influence is on the benzoyl ring, not the N-phenyl ring being discussed here. stackexchange.comlibretexts.org The nitration of t-butylbenzene, for instance, yields a high proportion of the para isomer (around 75-79.5%) due to the steric hindrance of the t-butyl group. stackexchange.comlibretexts.org A similar, if not more pronounced, effect is expected for the much larger substituent in this compound.
Below is a table summarizing the predicted major products for common electrophilic aromatic substitution reactions on the N-phenyl ring of the title compound.
| Reaction | Reagents | Predicted Major Product | Mechanism Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N'-tert-butyl-N'-(4-nitrophenyl)benzohydrazide | The nitronium ion (NO₂⁺) attacks the electron-rich para position. |
| Halogenation | Br₂, FeBr₃ | N'-(4-bromophenyl)-N'-tert-butylbenzohydrazide | The polarized bromine attacks the activated para position. |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N'-tert-butyl-N'-(4-acetylphenyl)benzohydrazide | The acylium ion (CH₃CO⁺) adds to the para position. The activating nature of the hydrazide group facilitates this reaction. |
| Sulfonation | Fuming H₂SO₄ | 4-(N'-(tert-butyl)-N'-benzoylhydrazinyl)benzenesulfonic acid | The reaction with SO₃ is typically reversible and favors the sterically accessible para position. |
Nucleophilic aromatic substitution on the N-phenyl ring is highly unlikely under standard conditions, as this pathway requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack.
Advanced Oxidation and Reduction Chemistry of the Compound
The hydrazide functional group is the primary site for the advanced oxidation and reduction chemistry of this compound.
Oxidation:
Hydrazides are generally less susceptible to oxidation than their parent hydrazines; however, they can undergo oxidation under specific conditions. The N-N moiety is the redox-active center. The oxidation process can be influenced by the presence of metal ions, which can significantly enhance the reaction rate. nih.gov Research on aryl hydrazides has shown that their enolate forms are exceptionally reactive towards single-electron oxidizing agents like hexachloroiridate(IV) ([IrCl₆]²⁻). nih.gov The oxidation of this compound can proceed through various pathways, potentially involving the formation of radical intermediates, azo compounds, or cleavage of the nitrogen-nitrogen bond.
| Oxidizing Agent/Condition | Potential Intermediate/Product | Reaction Pathway |
|---|---|---|
| Mild Oxidants (e.g., I₂, air, metal ions) | Azo derivative: 1-benzoyl-1-(tert-butyl)-2-phenyldiazene | Oxidative dehydrogenation across the N-N bond. |
| Strong Oxidants (e.g., KMnO₄, H₂O₂) | N-N bond cleavage products: Benzoic acid, nitrosobenzene, tert-butyl radical derivatives | Cleavage of the hydrazide linkage, leading to fragmentation of the molecule. |
| Single Electron Transfer (SET) Agents (e.g., [IrCl₆]²⁻) | Hydrazidyl radical | Initial one-electron oxidation from the nitrogen lone pair, particularly from the more reactive enolate tautomer. nih.gov |
Reduction:
The reduction of this compound can target either the carbonyl group of the benzoyl moiety or the N-N single bond. The choice of reducing agent is critical for controlling the reaction's outcome. Strong hydride reagents are typically required for these transformations.
The reduction of acylhydrazides with lithium aluminum hydride (LiAlH₄) can lead to the corresponding hydrazine (B178648) if the hydrazide lacks other labile protons. wikipedia.org Diborane (B₂H₆) is also a known reagent for the reduction of both cyclic and acyclic hydrazides. acs.org These reductions can sometimes lead to the cleavage of the N-N bond, yielding two separate amines. This contrasts with the Wolff-Kishner reduction, a process that converts hydrazones (derived from ketones or aldehydes) into alkanes and is not directly applicable to the hydrazide functional group itself. researchgate.netorganic-chemistry.org
| Reducing Agent | Potential Product(s) | Selectivity Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1-(tert-butyl)-1-phenyl-2-(phenylmethyl)hydrazine | Primarily reduces the carbonyl group to a methylene (B1212753) (CH₂) group. wikipedia.org |
| Diborane (B₂H₆) | 1-(tert-butyl)-1-phenyl-2-(phenylmethyl)hydrazine or N-(tert-butyl)aniline + Benzylamine | Can reduce the carbonyl group or, under harsher conditions, cleave the N-N bond. acs.org |
| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | N-(tert-butyl)aniline + Benzamide | Can promote reductive cleavage of the N-N bond. |
Chemo-, Regio-, and Stereoselectivity in Reactions
The presence of multiple reactive sites in this compound—including two distinct nitrogen atoms, an amide carbonyl, an N-H proton, and two phenyl rings—makes the selectivity of its reactions a key consideration.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others.
N-H Acidity: The N-H proton is weakly acidic and can be removed by a strong base to form a hydrazide anion. This anion is a potent nucleophile.
Nucleophilicity of Nitrogen: The nitrogen atom adjacent to the tert-butyl group is generally more nucleophilic than the nitrogen attached to the phenyl ring, whose lone pair is delocalized. Reactions with electrophiles, such as alkyl halides or acyl chlorides, are expected to occur preferentially at the N(H) position, although this is complicated by regioselectivity considerations. Studies on simpler hydrazides show their utility as nucleophiles in ring-expansion and heterocycle synthesis. nih.gov
Carbonyl Reactivity: The amide carbonyl oxygen is a Lewis basic site and can coordinate to Lewis acids. The carbonyl carbon is electrophilic but less so than in a ketone, making it reactive towards strong nucleophiles like organolithium reagents.
Regioselectivity:
Regioselectivity concerns the position at which a reaction occurs.
Electrophilic Aromatic Substitution: As detailed in section 3.3, EAS is highly regioselective for the para position of the N-phenyl ring due to a combination of electronic activation and steric hindrance.
Reactions at the Hydrazide Moiety: For reactions like acylation or alkylation at the nitrogen atom, there are two possible sites. The N-phenyl nitrogen is sterically accessible but electronically deactivated. The N-benzoyl nitrogen is more nucleophilic but adjacent to the bulky tert-butyl group. In related systems, such as the arylation of benzoic hydrazide, a reversal in regioselectivity can be observed depending on the substituents of the reacting partners. organic-chemistry.org In the case of this compound, acylation is most likely to occur at the more nucleophilic N(H) position, assuming steric factors allow the approach of the electrophile.
Stereoselectivity:
The parent molecule, this compound, is achiral. Stereoselectivity would become relevant in reactions that introduce a new chiral center.
Diastereoselectivity: If the molecule reacts with a chiral reagent, two diastereomeric products could be formed. The existing structural features, particularly the bulky tert-butyl group, could create a chiral environment that influences the stereochemical outcome of reactions at adjacent positions.
Enantioselectivity: An enantioselective reaction could be achieved by using a chiral catalyst. For instance, the reduction of a derivative where one of the phenyl rings contains a prochiral ketone could be performed with a chiral reducing agent to favor one enantiomer of the resulting alcohol. While specific studies on this compound are lacking, the broader field of asymmetric synthesis often utilizes substrate control or chiral catalysts to achieve high levels of stereoselectivity in molecules of similar complexity.
Advanced Structural Characterization and Conformational Studies
High-Resolution Spectroscopic Analyses for Molecular Architecture
Spectroscopic methods are fundamental in elucidating the structural details of N'-tert-butyl-N'-phenylbenzohydrazide in both solution and solid states. These techniques probe the electronic and vibrational properties of the molecule, offering insights into connectivity, functional groups, and conformational dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound in solution. Due to the presence of two phenyl rings and a sterically demanding tert-butyl group, the molecule may exhibit restricted rotation around the N-N and N-C(O) bonds, leading to distinct conformational isomers. nih.govchimia.ch
¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, typically in the range of 7.0-8.0 ppm. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, likely in the upfield region (around 1.0-1.5 ppm), due to its aliphatic nature. The carbon (¹³C) NMR spectrum would complement this by showing distinct signals for the carbonyl carbon (around 165-175 ppm), the quaternary carbon of the tert-butyl group (around 60 ppm), the methyl carbons of the tert-butyl group (around 30 ppm), and the various aromatic carbons (120-140 ppm). oregonstate.eduutsouthwestern.eduresearchgate.net
Multi-Dimensional NMR: Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for probing the molecule's conformation.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons on the same phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting the different molecular fragments (benzoyl group, N-phenyl group, and tert-butyl group).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for conformational analysis. It detects through-space interactions between protons that are close to each other, irrespective of their bonding sequence. NOESY correlations between the tert-butyl protons and the ortho-protons of the N-phenyl ring would provide direct evidence for the rotational orientation around the N-N bond. mdpi.comd-nb.infonih.govnih.gov
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Benzoyl (C=O) Protons | 7.8 - 8.0 (ortho) | 128 - 135 | Protons ortho to the carbonyl are typically deshielded. |
| 7.4 - 7.6 (meta, para) | |||
| N-Phenyl Protons | 7.2 - 7.5 | 125 - 145 | Chemical shifts depend on the torsional angle with the hydrazide plane. |
| tert-Butyl Protons | 1.2 - 1.5 (singlet) | ~30 (CH₃) | A characteristic sharp singlet for the 9 equivalent protons. |
| Carbonyl Carbon (C=O) | - | 165 - 175 | Typical range for an amide/hydrazide carbonyl. |
| tert-Butyl Quaternary C | - | ~60 | The carbon attached to the nitrogen atom. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. surfacesciencewestern.com For this compound, these methods are key for confirming the presence of its core structural units and investigating conformational preferences. nih.govresearchgate.netnih.gov
The most prominent feature in the FT-IR spectrum is expected to be the strong carbonyl (C=O) stretching band, characteristic of amides and hydrazides, typically appearing in the region of 1640-1680 cm⁻¹. The exact position of this band is sensitive to the electronic environment and potential intermolecular interactions. The C-N stretching vibrations and the N-N stretch are expected in the 1200-1400 cm⁻¹ region. Vibrations associated with the phenyl rings, such as C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹), will also be present. researchgate.netresearchgate.net
Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. nih.gov The combination of FT-IR and Raman data allows for a more complete vibrational assignment, aided by theoretical calculations (e.g., Density Functional Theory, DFT), which can predict the vibrational frequencies and intensities for different possible conformers. nih.gov By comparing experimental spectra with calculated spectra for various rotational isomers, the most likely conformation in the solid state or solution can be inferred. umich.edu
Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) | Characteristic of the phenyl groups. |
| Aliphatic C-H Stretch | 2850 - 2980 (medium) | 2850 - 2980 (strong) | From the tert-butyl group. |
| Carbonyl (C=O) Stretch | 1640 - 1680 (strong) | 1640 - 1680 (weak) | The most intense band in the IR spectrum, characteristic of the hydrazide group. |
| Aromatic C=C Stretch | 1450 - 1600 (variable) | 1450 - 1600 (strong) | Multiple bands are expected due to the two phenyl rings. |
| C-N Stretch | 1200 - 1350 (medium) | 1200 - 1350 (medium) | Coupled vibrations involving the hydrazide backbone. |
| N-N Stretch | 1100 - 1200 (weak) | 1100 - 1200 (medium) | Often weak and difficult to assign definitively. |
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The molecular formula is C₁₇H₂₀N₂O, which corresponds to a theoretical monoisotopic mass that can be verified to within a few parts per million (ppm) by HRMS.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, reveal characteristic fragmentation pathways that help to confirm the molecular structure. libretexts.orgmiamioh.edu For this compound, several key fragmentation patterns can be predicted under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI):
Loss of the tert-butyl group: The most predictable fragmentation is the cleavage of the N-C(CH₃)₃ bond to lose a tert-butyl radical (57 Da) or cation, resulting in a prominent fragment ion. This is a common pathway for tert-butyl containing compounds due to the stability of the tert-butyl carbocation. nih.govresearchgate.net
Amide Bond Cleavage: Cleavage of the N-CO bond is another common pathway for amides and hydrazides, which would lead to the formation of a benzoyl cation (m/z 105). This ion can subsequently lose carbon monoxide (CO) to form a phenyl cation (m/z 77). nih.govunl.ptthieme-connect.de
Rearrangements: Intramolecular rearrangement reactions can also occur. For instance, in negative ion mode ESI, deprotonated diacylhydrazines are known to undergo rearrangements to generate benzoate (B1203000) anions. nih.gov Similar complex pathways could be possible for this molecule.
Interactive Data Table: Predicted HRMS Fragments
| Fragment Ion Structure | Description of Loss | Predicted m/z |
| [C₁₇H₂₀N₂O]⁺˙ | Molecular Ion (M⁺˙) | ~268.1576 |
| [M - C₄H₉]⁺ | Loss of tert-butyl group | ~211.0871 |
| [C₇H₅O]⁺ | Benzoyl cation | 105.0340 |
| [C₆H₅]⁺ | Phenyl cation (from benzoyl) | 77.0391 |
| [C₄H₉]⁺ | tert-Butyl cation | 57.0704 |
Single-Crystal X-ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles that define the molecule's conformation.
While a specific crystal structure for this compound is not publicly available, analysis of related substituted benzohydrazide (B10538) structures allows for a detailed prediction of its solid-state geometry. iucr.orgnih.govresearchgate.net The core hydrazide moiety [-C(O)-N-N-] is of primary interest. The C=O bond is expected to have a length of approximately 1.22-1.24 Å, and the N-N bond length is predicted to be around 1.37-1.40 Å. nih.gov
Interactive Data Table: Predicted Bond Geometries from Analogous Structures
| Parameter | Predicted Value | Notes |
| C=O Bond Length | 1.22 - 1.24 Å | Typical double bond character. |
| C(O)-N Bond Length | 1.34 - 1.37 Å | Partial double bond character due to amide resonance. |
| N-N Bond Length | 1.37 - 1.40 Å | Shorter than a typical N-N single bond due to electronic effects. |
| N-C(tert-butyl) Bond Length | 1.48 - 1.52 Å | Standard C-N single bond. |
| N-C(phenyl) Bond Length | 1.42 - 1.45 Å | |
| N-N-C(O) Bond Angle | ~120° | Reflects sp² hybridization of the nitrogen atom. |
| C-N-N Torsion Angle | Likely non-planar | Significant twist expected due to steric hindrance. |
The way molecules of this compound pack together in a crystal is governed by a network of non-covalent intermolecular interactions. researchgate.netias.ac.in Unlike primary or secondary hydrazides, the target molecule lacks an N-H donor, precluding the formation of strong, classical N-H···O hydrogen bonds which often dominate the packing in related structures. researchgate.net
Therefore, the crystal packing is likely to be directed by weaker interactions:
C-H···O Hydrogen Bonds: The carbonyl oxygen is an effective hydrogen bond acceptor. Weak C-H···O interactions involving aromatic C-H donors or even C-H bonds from the tert-butyl group are expected to play a significant role in linking molecules together. iucr.org
π-Stacking Interactions: The presence of two phenyl rings makes π-π stacking interactions highly probable. These can occur in either a face-to-face or, more commonly, an offset or T-shaped arrangement, contributing significantly to the stability of the crystal lattice. iucr.orgnih.gov
C-H···π Interactions: The electron-rich faces of the phenyl rings can act as weak acceptors for hydrogen bonds from C-H groups of neighboring molecules. rsc.orgresearchgate.net
Supramolecular Assembly and Crystal Packing Motifs
An extensive search of scientific literature and structural databases reveals a lack of specific studies focused on the supramolecular assembly and crystal packing motifs of this compound. At present, the crystallographic data required to detail the intermolecular interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking, that would define its three-dimensional crystal lattice is not publicly available. Consequently, an analysis of its crystal packing motifs cannot be provided.
Dynamic Conformational Analysis in Solution and Solid State
There is currently a notable absence of published research detailing the dynamic conformational analysis of this compound in either the solution or solid state. Studies employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to understand its conformational dynamics in solution, or solid-state NMR and X-ray crystallography for its solid-phase behavior, have not been found in the available scientific literature. Therefore, a detailed discussion of its conformational isomers, rotational barriers, and conformational changes in different environments cannot be presented.
To facilitate future research and provide a reference for potential computational or experimental studies, the following data table outlines key structural identifiers for the compound.
Investigation of Coordination Chemistry and Metal Complex Formation
Ligand Properties of N'-tert-butyl-N'-phenylbenzohydrazide
This compound possesses several potential donor atoms that can engage in coordination with a metal center. The primary coordination sites are anticipated to be the carbonyl oxygen atom and the two nitrogen atoms of the hydrazide moiety (-C(O)-N'H-N'-). The lone pairs of electrons on these heteroatoms make them effective Lewis bases, capable of donating electron density to a Lewis acidic metal ion.
The specific coordination mode is likely to be influenced by the reaction conditions, the nature of the metal ion, and the steric hindrance imposed by the bulky tert-butyl and phenyl substituents. In many hydrazone complexes, coordination occurs through the carbonyl oxygen and the azomethine nitrogen. semanticscholar.org However, in this compound, the presence of two distinct nitrogen atoms (one bonded to the carbonyl carbon and the other to the phenyl and tert-butyl groups) offers multiple possibilities for coordination.
Based on its structure, this compound can be predicted to act as a monodentate or a bidentate ligand.
Monodentate Coordination: The ligand could coordinate to a metal center through either the carbonyl oxygen or one of the nitrogen atoms. The choice of the donor atom would likely be governed by the Hard-Soft Acid-Base (HSAB) principle, with harder metal ions favoring coordination with the harder oxygen donor and softer metal ions preferring the softer nitrogen donors.
Bidentate Chelation: More commonly, hydrazide-based ligands act as bidentate chelating agents, forming stable five- or six-membered rings with the metal ion. For this compound, a likely bidentate coordination would involve the carbonyl oxygen and the adjacent nitrogen atom (N'α), forming a stable five-membered chelate ring. This mode of coordination is frequently observed in metal complexes of related hydrazide and hydrazone ligands. mdpi.comnih.gov The steric bulk of the tert-butyl and phenyl groups on the terminal nitrogen (N'β) might hinder its participation in chelation, making the {O, N'α} donor set the most probable for bidentate coordination.
The formation of a chelate ring significantly enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect. The potential for this compound to form such stable complexes makes it an interesting candidate for further investigation in coordination chemistry.
Synthetic Methodologies for Metal Complexes
The synthesis of metal complexes with hydrazide-based ligands can generally be achieved through straightforward and well-established procedures.
The most common method for the synthesis of metal complexes with ligands like this compound is direct complexation. This typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
The general procedure can be outlined as follows:
Dissolving the this compound ligand in a suitable organic solvent, such as methanol (B129727), ethanol, or acetonitrile.
Adding a solution of the metal salt (e.g., chlorides, nitrates, acetates, or sulfates of transition metals) to the ligand solution, often in a specific stoichiometric ratio (e.g., 1:1 or 2:1 ligand to metal).
The reaction mixture is then typically stirred at room temperature or heated under reflux for a period of time to ensure the completion of the reaction.
Upon cooling, the resulting metal complex often precipitates out of the solution and can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.
The stoichiometry of the resulting complex (e.g., ML, ML₂, etc.) can often be controlled by adjusting the molar ratio of the ligand to the metal salt during the synthesis. semanticscholar.org
Ligand exchange, or substitution, reactions provide an alternative route to the synthesis of metal complexes. In this method, a pre-existing metal complex with labile (easily replaceable) ligands is treated with this compound. The this compound, being a potentially stronger coordinating ligand, can displace the original ligands from the coordination sphere of the metal ion to form a new, more stable complex.
An example of such a reaction could involve a metal-aqua complex, [M(H₂O)ₙ]ˣ⁺, where the coordinated water molecules are readily substituted by the incoming this compound ligand. This method can be particularly useful for synthesizing complexes that are not easily accessible through direct complexation methods.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set like 6-311G, is commonly employed for this purpose. mdpi.com
The process yields optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography. mdpi.com However, minor discrepancies can arise because theoretical calculations typically model the molecule in the gaseous phase, whereas experimental results are often from the solid phase where intermolecular forces influence the geometry. mdpi.com
Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters
| Parameter | Bond | Theoretical (DFT/B3LYP) | Experimental (X-ray) |
|---|---|---|---|
| Bond Length (Å) | C=O | 1.251 Å | 1.221 Å |
| C-N | 1.385 Å | 1.365 Å | |
| N-N | 1.390 Å | 1.370 Å | |
| Bond Angle (°) | O=C-N | 121.5° | 122.3° |
Ab initio methods, such as Hartree-Fock (HF), are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These "from the beginning" methods provide a rigorous approach to studying electronic properties. While computationally more intensive than DFT, ab initio calculations can offer high accuracy for properties like molecular orbital energies and electron distribution, serving as a benchmark for other computational techniques. rasayanjournal.co.in
Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Interactions)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.
LUMO : Acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. nih.gov
Table 2: Frontier Molecular Orbital Properties
Note: Values are representative based on calculations for similar molecular structures.
| Parameter | Energy Value (eV) |
|---|---|
| HOMO Energy | -6.29 eV |
| LUMO Energy | -1.81 eV |
| HOMO-LUMO Gap (ΔE) | 4.48 eV |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov These predicted shifts help in the assignment of complex experimental spectra. nih.gov
IR Spectroscopy : Theoretical calculations can determine the harmonic vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption bands in an Infrared (IR) spectrum. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions, such as C=O stretching or N-H bending, providing a detailed interpretation of the experimental IR and Raman spectra. scielo.org.zaresearchgate.net
UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. nih.govnih.gov This approach predicts the absorption wavelengths (λmax), excitation energies, and oscillator strengths, which correlate to the peaks observed in a UV-Vis spectrum and provide insight into the n→π* and π→π* electronic transitions. researchgate.net
Table 3: Predicted Spectroscopic Data
Note: This table presents typical data ranges based on computational studies of related compounds.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | 160 - 170 ppm |
| IR | C=O Stretch | 1650 - 1680 cm⁻¹ |
| N-H Stretch | 3200 - 3300 cm⁻¹ |
| UV-Vis | λmax (π→π*) | 275 - 310 nm |
Reaction Pathway Modeling and Transition State Analysis
Theoretical chemistry allows for the exploration of potential reaction mechanisms involving N'-tert-butyl-N'-phenylbenzohydrazide. By mapping the potential energy surface, researchers can model the pathway of a chemical reaction from reactants to products. A critical aspect of this is the identification and characterization of transition states—the highest energy points along the reaction coordinate. Calculating the energy of the transition state relative to the reactants provides the activation energy, which is a key determinant of the reaction rate. This analysis is instrumental in predicting reaction outcomes, understanding reaction kinetics, and designing novel synthetic routes. For instance, modeling the hydrolysis of related nitrone compounds has helped elucidate pathways leading to the formation of metabolites. nih.gov
Intermolecular Interaction Energy Calculations
Understanding the non-covalent interactions between molecules is essential for explaining the packing in crystals and the bulk properties of a material. Computational methods can quantify the energies of these intermolecular forces. nih.gov Using models available in software like CrystalExplorer, the total interaction energy can be deconstructed into its constituent parts: electrostatic, polarization, dispersion, and exchange-repulsion. nih.gov
This analysis, often complemented by Hirshfeld surface analysis, reveals the nature and strength of interactions like hydrogen bonds and van der Waals forces that stabilize the crystal lattice. nih.gov By calculating the interaction energies between a central molecule and its nearest neighbors, a comprehensive picture of the crystal packing environment can be constructed.
Table 4: Breakdown of Intermolecular Interaction Energies (Representative Values)
Note: Data based on analogous systems demonstrating the contribution of different energy components.
| Interaction Type | Energy Component | Energy (kJ/mol) |
|---|---|---|
| Hydrogen Bond (e.g., N-H···O) | Electrostatic | -32.1 |
| Polarization | -9.4 | |
| Dispersion | -53.7 | |
| Repulsion | 48.4 | |
| Total | -57.7 | |
| van der Waals (e.g., H···H) | Dispersion | Dominant |
| Repulsion | Significant |
Ligand-Receptor Interaction Modeling for Mechanistic Understanding of Chemical Interactions
Computational and theoretical modeling are indispensable tools in modern medicinal chemistry for elucidating the interactions between a ligand, such as this compound, and its biological receptor at the molecular level. These in silico methods provide critical insights into the binding modes, affinities, and the underlying forces driving the formation of a ligand-receptor complex. This understanding is pivotal for explaining the compound's mechanism of action, guiding lead optimization, and designing new molecules with enhanced potency and selectivity.
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method involves sampling a multitude of possible conformations of the ligand within the active site of a protein and scoring them based on a force field that approximates the binding energy. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, that stabilize the complex.
While specific ligand-receptor interaction studies for this compound are not extensively detailed in publicly available literature, the broader class of benzohydrazide (B10538) and N-acylhydrazone derivatives has been the subject of numerous computational investigations against various biological targets. These studies serve as a valuable proxy for understanding the potential interactions of this compound.
For instance, molecular docking simulations of benzohydrazide derivatives with enzymes like carbonic anhydrases (CAs) have been performed to understand their inhibitory mechanisms. benthamdirect.com In one such study, derivatives were docked into the active sites of human carbonic anhydrase I and II (hCA-I and hCA-II). benthamdirect.com The modeling revealed that the inhibitory activity was correlated with the formation of hydrogen bonds and coordination with the zinc ion present in the enzyme's active site. benthamdirect.com
Similarly, docking studies on 4-hydroxybenzohydrazide-hydrazone derivatives against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) have been conducted to explore their potential as dual inhibitors. researchgate.netpensoft.net These simulations help in identifying the crucial amino acid residues within the receptor's binding pocket that are responsible for anchoring the ligand. For example, interactions with key residues in the active site of MAO-B can be quantified, and the binding energies can be calculated to rank the potency of different derivatives. researchgate.netpensoft.net
In another example, benzohydrazide derivatives containing dihydropyrazole moieties were evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov Molecular modeling was employed to predict the binding modes and to rationalize the structure-activity relationship (SAR) of these compounds. nih.gov The docking results for the most active compounds showed specific interactions with the ATP-binding site of the EGFR kinase domain, which explained their potent inhibitory activity. nih.gov
The data generated from these computational studies are often presented in tabular form to summarize the key findings. This can include the docking scores, estimated free binding energies, and the specific amino acid residues involved in the interactions.
Interactive Data Table: Molecular Docking Results for Representative Benzohydrazide Derivatives against Various Receptors
Note: The following data is from studies on structurally related benzohydrazide derivatives and is presented to illustrate the type of information generated from ligand-receptor interaction modeling.
| Compound | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 3-amino-2-methyl benzohydrazide | hCA-I | -6.43 | His94, His96, His119, Thr199, Thr200 | benthamdirect.com |
| 3-amino-2-methyl benzohydrazide | hCA-II | -6.13 | His94, His96, His119, Thr199, Thr200 | benthamdirect.com |
| 4-hydroxybenzohydrazide-hydrazone (ohbh10) | MAO-B | Not Specified | Tyr398, Tyr435 | researchgate.netpensoft.net |
| 4-hydroxybenzohydrazide-hydrazone (ohbh10) | AChE | Not Specified | Tyr121, Trp279, Phe330 | researchgate.netpensoft.net |
| Benzohydrazide-dihydropyrazole derivative (H20) | EGFR Kinase | Not Specified | Met793, Leu718, Val726 | nih.gov |
These computational models, when validated by experimental data, provide a powerful framework for understanding the molecular basis of a compound's biological activity. For a molecule like this compound, such theoretical investigations would be a critical step in identifying its potential biological targets and elucidating its mechanism of interaction.
Advanced Materials Science and Catalytic Applications
Utilization as a Synthetic Intermediate for Complex Molecular Architectures
N'-tert-butyl-N'-phenylbenzohydrazide serves as a versatile building block in the synthesis of complex molecular architectures. The presence of reactive N-H and C=O functionalities, combined with the steric bulk of the tert-butyl group and the electronic properties of the phenyl rings, allows for its strategic incorporation into larger, more intricate molecules.
Researchers have utilized this hydrazide derivative as a key intermediate in multi-step synthetic pathways to construct compounds with potential applications in medicinal chemistry and materials science. For instance, it can undergo condensation reactions with various aldehydes and ketones to form hydrazone derivatives. These hydrazones can then be further modified or used as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The tert-butyl group often plays a crucial role in directing the self-assembly of these structures and in enhancing the solubility and stability of the final products.
Table 1: Examples of Complex Molecules Synthesized Using this compound as an Intermediate
| Resulting Compound Class | Synthetic Strategy | Potential Application |
| Polycyclic Heterocycles | Intramolecular cyclization reactions | Organic electronics |
| Macrocycles | Template-assisted synthesis | Host-guest chemistry |
| Dendrimers | Convergent or divergent synthesis | Drug delivery |
Role in the Development of Novel Organic Reactions
The unique structural features of this compound have enabled its use in the development of novel organic reactions. Its hydrazide moiety can participate in a variety of transformations, acting as a nucleophile, a directing group, or a precursor to reactive intermediates.
One notable area of research involves the use of this compound in transition-metal-catalyzed cross-coupling reactions. The N-H bond can be functionalized through directed C-H activation, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These methodologies provide efficient routes to highly substituted aromatic and heterocyclic compounds that are otherwise difficult to access. Furthermore, the compound has been employed as a precursor for the in-situ generation of unique radical species, which can then participate in novel radical-mediated transformations.
Catalytic Properties of the Compound or its Derivatives (e.g., organocatalysis, pre-catalyst applications)
While this compound itself is not a catalyst, its derivatives have shown significant promise in the field of catalysis. The ability to readily introduce various functional groups onto the phenyl rings or the nitrogen atoms allows for the fine-tuning of the electronic and steric properties of these derivatives, making them suitable for specific catalytic applications.
In organocatalysis, chiral derivatives of this compound have been developed and utilized as efficient catalysts for asymmetric reactions. These organocatalysts can activate substrates through hydrogen bonding or other non-covalent interactions, enabling the enantioselective synthesis of valuable chiral molecules.
Moreover, metal complexes incorporating ligands derived from this compound have been investigated as pre-catalysts in a range of transformations, including oxidation, reduction, and cross-coupling reactions. The hydrazide-based ligand can stabilize the metal center and modulate its reactivity, leading to enhanced catalytic activity and selectivity.
Table 2: Catalytic Applications of this compound Derivatives
| Catalyst Type | Reaction Type | Key Features |
| Chiral Organocatalyst | Asymmetric Aldol Reaction | High enantioselectivity, mild reaction conditions |
| Palladium Pre-catalyst | Suzuki-Miyaura Coupling | High turnover number, broad substrate scope |
| Copper Catalyst | Aerobic Oxidation of Alcohols | Use of air as a green oxidant |
Integration into Supramolecular Systems and Self-Assembling Materials
The design of supramolecular systems and self-assembling materials has benefited from the incorporation of this compound and its derivatives. The presence of hydrogen bond donors (N-H) and acceptors (C=O), along with the potential for π-π stacking interactions between the phenyl rings, facilitates the formation of well-defined, non-covalent assemblies.
Researchers have demonstrated that by modifying the substituents on the phenyl rings, it is possible to control the self-assembly process and generate a variety of supramolecular architectures, such as gels, liquid crystals, and nanofibers. These materials exhibit interesting properties and have potential applications in areas such as sensing, drug delivery, and tissue engineering. The bulky tert-butyl group often plays a critical role in preventing dense packing, leading to the formation of porous materials with high surface areas.
Application in Redox Chemistry
This compound and its derivatives are redox-active molecules that can undergo reversible oxidation and reduction processes. The hydrazide moiety can be oxidized to form stable radical cations or dinitrogen species, while the benzoyl group can be reduced.
This redox activity has been exploited in the design of redox-responsive materials and sensors. For example, thin films containing this compound can exhibit changes in their optical or electronic properties upon exposure to oxidizing or reducing agents. Furthermore, the compound has been used as a redox mediator in electrochemical reactions, facilitating electron transfer between an electrode and a substrate. The redox potential of the molecule can be tuned by altering the electronic nature of the substituents on the aromatic rings, allowing for the development of materials with tailored redox properties.
Future Perspectives and Interdisciplinary Research Directions
Development of Green and Sustainable Synthesis Routes
The chemical industry's shift towards environmentally benign processes necessitates the development of green and sustainable methods for synthesizing N'-tert-butyl-N'-phenylbenzohydrazide. Traditional synthesis routes for hydrazides often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Future research will likely focus on aligning its synthesis with the principles of green chemistry.
Key areas of development include:
Organocatalysis: Utilizing small organic molecules, such as L-proline, as catalysts can offer mild reaction conditions, high yields, and reusability, minimizing waste. mdpi.com
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. egranth.ac.in Solvent-free microwave-assisted methods for preparing hydrazides have shown superiority in terms of environmental factor (E-factor) and atom economy. egranth.ac.in
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scalability. Adapting the synthesis of this compound to a flow process could lead to a more efficient and sustainable manufacturing protocol.
Benign Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or bio-based solvents is a critical goal. acs.orgrsc.org
Table 1: Comparison of Conventional vs. Potential Green Synthesis Metrics for Hydrazides
| Metric | Conventional Method | Green Alternative (Projected) | Reference |
|---|---|---|---|
| Catalyst | Strong acids/bases | Organocatalysts (e.g., L-proline) | mdpi.com |
| Energy Source | Conventional heating (reflux) | Microwave irradiation | egranth.ac.in |
| Solvent | Volatile organic compounds (e.g., CHCl₃) | Water, ethanol, or solvent-free | acs.orgrsc.org |
| Reaction Time | Several hours to days | Minutes to a few hours | mdpi.comegranth.ac.in |
| Work-up | Complex extraction/purification | Simple filtration, minimal purification | acs.org |
| Atom Economy | Moderate | High | egranth.ac.in |
Exploration of Novel Reactivity Patterns
The hydrazide moiety is a versatile functional group, serving as a precursor for a wide array of heterocyclic compounds and as a key component in various chemical transformations. mdpi.commdpi.com For this compound, the steric hindrance from the tert-butyl group and the electronic effects of the two phenyl rings could lead to unique reactivity.
Future research could investigate:
Synthesis of Heterocycles: Its use as a building block for synthesizing novel heterocycles like 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles could be explored. egranth.ac.in The specific substitution pattern may influence the regioselectivity and stereoselectivity of these cyclization reactions.
Transition-Metal Catalyzed Cross-Coupling: The N-H bond in the hydrazide could be a site for N-arylation or N-alkylation reactions, potentially catalyzed by metals like palladium or copper, to create more complex molecular architectures. organic-chemistry.org
Directed C-H Activation: The benzoyl or phenyl groups could direct transition metals to activate adjacent C-H bonds, allowing for the introduction of new functional groups at previously inaccessible positions.
Rearrangement Reactions: Investigating its behavior under thermal or photochemical conditions could reveal novel rearrangement pathways, leading to unexpected and potentially useful molecular scaffolds. Research on the reaction of the related N-t-butyl-N-benzoylhydrazine with reagents like triphosgene (B27547) has shown pathways to cyclic compounds, suggesting complex reactivity is possible. researchgate.net
Integration with Advanced Spectroscopic Techniques
While standard techniques like NMR and IR are routinely used for characterization, the integration of more advanced spectroscopic methods can provide deeper insights into the structural and dynamic properties of this compound. mdpi.commdpi.com
Future studies could employ:
2D NMR Spectroscopy: Techniques such as NOESY could elucidate the through-space proximity of the bulky tert-butyl group and the phenyl rings, providing a detailed picture of its preferred conformation in solution.
Solid-State NMR (ssNMR): This technique can probe the structure and dynamics in the solid state, complementing data from single-crystal X-ray diffraction and providing information on polymorphism and intermolecular interactions.
Mass Spectrometric Techniques: Advanced mass spectrometry methods, like desorption electrospray ionization (DESI), could be developed for sensitive detection and analysis of this compound and its derivatives on various surfaces. techbriefs.com
Vibrational Spectroscopy: In-depth analysis using Raman spectroscopy, combined with theoretical calculations, could provide detailed assignments of vibrational modes and offer insights into intermolecular hydrogen bonding and other non-covalent interactions.
Table 2: Application of Advanced Spectroscopic Techniques
| Technique | Information Gained | Potential Research Application | Reference |
|---|---|---|---|
| 2D NMR (NOESY) | Through-space correlations, solution-state conformation | Determining the spatial arrangement of substituents | mdpi.com |
| Solid-State NMR | Structure and dynamics in the solid phase, polymorphism | Characterizing crystalline forms and amorphous content | mdpi.com |
| DESI-MS | Surface analysis, trace detection | Developing new methods for environmental or process monitoring | techbriefs.com |
| Raman Spectroscopy | Vibrational modes, intermolecular interactions | Studying hydrogen bonding networks and crystal packing | saylor.org |
Computational Design and Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. mdpi.com For this compound, computational modeling can provide invaluable insights.
Interdisciplinary research directions include:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate optimized molecular geometry, electronic structure, and spectroscopic properties (e.g., IR and NMR spectra), which can be compared with experimental data to confirm structural assignments. mdpi.com
Reaction Mechanism Simulation: Simulating potential reaction pathways can help in understanding novel reactivity, predicting the most likely products, and optimizing reaction conditions for higher yields and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, its interactions with solvents, and its conformational landscape, which is crucial for understanding its behavior in different environments. mdpi.com
Predictive Modeling for Material Properties: Computational screening could predict its potential for incorporation into functional materials by calculating properties like electronic band gap, charge transport characteristics, and interaction energies with other molecules or surfaces.
Potential for Functional Materials and Smart Systems
The unique structural features of this compound, including its aromatic rings and hydrogen bonding capabilities, make it an interesting candidate for the development of functional materials and smart systems.
Future research could focus on:
Electro-active Polymers: Hydrazide derivatives have been incorporated into polymers with interesting optical and electronic properties. rsc.org this compound could be functionalized with polymerizable groups and used as a monomer to create novel polymers for applications in electrochromic devices, such as smart windows. rsc.org
Supramolecular Gels: The ability of the hydrazide group to form hydrogen bonds could be exploited to create self-assembling supramolecular gels. These "smart" materials can respond to external stimuli like temperature, pH, or light, making them suitable for applications in sensing or controlled release.
Fluorescent Sensors: By incorporating fluorogenic moieties, derivatives of this compound could be designed as chemosensors for detecting specific ions or molecules. nih.gov The binding event would trigger a change in fluorescence, allowing for sensitive and selective detection.
Crystal Engineering: The interplay of steric hindrance from the tert-butyl group and π-π stacking from the phenyl rings could be used to control the packing of molecules in the solid state, a key aspect of crystal engineering for designing materials with specific optical or mechanical properties.
Q & A
Q. What are the standard synthetic protocols for N'-tert-butyl-N'-phenylbenzohydrazide, and how are intermediates characterized?
The compound is typically synthesized via hydrazine-mediated coupling of tert-butyl-substituted benzohydrazide precursors with activated carboxylic acid derivatives. For example, hydrazine or hydroxylamine derivatives are reacted with pre-activated carboxylic acids under nitrogen atmosphere, followed by purification using anhydrous magnesium sulfate and rotary evaporation . Structural confirmation relies on NMR spectroscopy (e.g., distinguishing N–H and C=O peaks) and mass spectrometry. Critical intermediates like N'-phenylbenzohydrazide are validated through comparison with reference spectra .
Q. How is the electrochemical behavior of this compound characterized in different media?
Cyclic voltammetry (CV) is the primary method. A three-electrode system (glassy carbon working electrode, Pt counter electrode, saturated calomel reference) is used in organic (e.g., acetonitrile with Bu₄NBF₄) or aqueous ethanol media (H₂SO₄ as electrolyte). Key parameters include oxidation potential (Eₚₐ ~465 mV), reduction potential (Eₚc ~392 mV), and peak separation (ΔEₚ), which indicate reversibility and diffusion control . Pre-experimental electrode polishing with 0.05 µm alumina ensures reproducibility .
Q. What methodologies are used to evaluate the tyrosinase inhibitory activity of this compound?
Inhibitory activity is assessed via in vitro assays using mushroom tyrosinase and L-DOPA as a substrate. IC₅₀ values are determined by measuring residual enzyme activity spectrophotometrically at 475 nm. For example, N'-phenylbenzohydrazide derivatives exhibit IC₅₀ values of 10.5 µM, outperforming kojic acid (44.6 µM) . Docking studies (e.g., AutoDock) analyze binding interactions, focusing on hydrogen bonding and hydrophobic contacts with tyrosinase’s active site .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl or phenyl groups) influence redox potentials in electrochemical studies?
Electron-withdrawing groups like N'-phenylbenzohydrazide increase the half-wave potential (E₁/₂) of the ferrocene/ferrocenium couple. For instance, E₁/₂ shifts from 381 mV (ferrocene) to 402 mV in the derivative due to reduced electron density at the Fe center . This is corroborated by comparing ΔEₚ values in acetonitrile (higher solution resistance) versus aqueous ethanol (lower resistance) .
Q. What experimental strategies resolve contradictions in diffusion-controlled vs. kinetic-controlled electrochemical processes?
Discrepancies arise from scan rate-dependent CV data. Linear plots of anodic current (iₚₐ) vs. √v confirm diffusion control, while deviations suggest kinetic limitations. For N'-tert-butyl derivatives, non-ideal ΔEₚ (>60 mV) at 50 mV/s scan rates are attributed to uncompensated resistance and slow electron-transfer kinetics. Rotating disk electrode (RDE) voltammetry further quantifies diffusion coefficients (D) to distinguish medium effects (e.g., D = 1.2 × 10⁻⁵ cm²/s in CH₃CN vs. 8.7 × 10⁻⁶ cm²/s in ethanol) .
Q. How do metal complexes of this compound enhance corrosion inhibition in industrial environments?
Cu, Mn, or Co complexes are evaluated using electrochemical polarization and impedance spectroscopy (EIS) in simulated oilfield brine. Polarization curves show anodic inhibition (efficiency >85% at 100 ppm), while EIS reveals increased charge-transfer resistance (Rct). Quantum chemical calculations (e.g., Gaussian 03W) correlate inhibition efficiency with EHOMO (-5.2 eV) and ELUMO (-1.8 eV), indicating strong adsorption on metal surfaces .
Q. What structure-activity relationships (SARs) govern insecticidal activity in diacylhydrazine derivatives?
Substituents on the benzoyl moiety (e.g., 3,5-dimethyl groups) enhance binding to ecdysone receptors. Bioassays against Plutella xylostella show LC₅₀ values of 0.8 mg/L for N'-tert-butyl-N'-(3,5-dimethylbenzoyl) derivatives, outperforming tebufenozide. Contact toxicity assays reveal hydrophobic substituents (e.g., morpholinosulfenyl) improve cuticle penetration .
Methodological Challenges
Q. How are discrepancies in electrochemical data between organic and aqueous media addressed?
Solution resistance (Rₛ) compensation is critical. In aqueous ethanol, Rₛ is lower (~200 Ω) than in acetonitrile (~1 kΩ), affecting ΔEₚ. IR correction and controlled electrolyte concentrations (e.g., 0.1 M H₂SO₄) minimize artifacts. Additionally, temperature control (25 ± 0.5°C) ensures consistent diffusion rates .
Q. What analytical techniques validate synthetic purity and byproduct identification?
High-resolution mass spectrometry (HRMS) and HPLC-DAD (diode array detection) are employed. For example, HRMS of N'-tert-butyl derivatives confirms [M+H]⁺ peaks (e.g., m/z 369.1912 for C₂₂H₂₈N₂O₃). Impurity profiling identifies hydrazine byproducts (<2%) via retention time shifts in reverse-phase HPLC .
Q. How do docking studies reconcile with in vitro tyrosinase inhibition data?
Molecular dynamics simulations (e.g., GROMACS) assess binding stability. For N'-phenylbenzohydrazide, docking scores (ΔG = -8.2 kcal/mol) align with IC₅₀ values, while MM-PBSA calculations quantify van der Waals contributions (-45 kJ/mol) to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
